molecular formula C10H13N3O B11728573 [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol

[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B11728573
M. Wt: 191.23 g/mol
InChI Key: IUBCGGKCTDBVLB-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a 2-aminoethyl substituent at the N1 position and a hydroxymethyl group at the C2 position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or metal-coordinating ligands. Its structural features, such as the reactive hydroxyl and amine groups, allow participation in condensation, oxidation, and substitution reactions .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

[1-(2-aminoethyl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2

InChI Key

IUBCGGKCTDBVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN)CO

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Precursors

The foundational step in benzimidazole synthesis involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. Servi's method utilizing HSO₃⁻ adducts of heteroaromatic aldehydes in DMF (dimethylformamide) achieves 2-hydroxymethylbenzimidazoles in 68-82% yield. This approach avoids competitive oxidation side reactions observed in earlier protocols. Karami et al. demonstrated accelerated kinetics using polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) under solvent-free conditions, reducing reaction times to 6-15 minutes while maintaining yields above 85%. Critical parameters include:

  • Molar ratio : 1:1.1 o-phenylenediamine to aldehyde

  • Temperature : 70-80°C for optimal cyclization

  • Catalyst loading : 0.2 g PVP-TfOH per mmol substrate

Comparative studies reveal acetic acid-mediated condensations require 4-6 hours, while HSO₃⁻ adduct methods complete in 2-3 hours under reflux.

Alternative Routes via Thiol Intermediates

For substrates sensitive to acidic conditions, thiol-based pathways provide viable alternatives. Reaction of o-phenylenediamine with carbon disulfide in KOH/EtOH-H₂O generates 1H-benzimidazole-2-thiol, subsequently oxidized to sulfonic acid derivatives. These intermediates serve as precursors for hydroxymethyl functionality through nucleophilic displacement or reduction sequences.

Regioselective N1-Functionalization

Direct Alkylation Strategies

Introducing the 2-aminoethyl group at N1 requires careful control of reaction conditions to prevent O-alkylation of the hydroxymethyl group. Two predominant methodologies emerge:

Mitsunobu Coupling

Protected hydroxymethyl derivatives (e.g., acetates or silyl ethers) undergo Mitsunobu reaction with 2-aminoethanol derivatives. Triphenylphosphine/DIAD (diisopropyl azodicarboxylate) systems facilitate N-alkylation at 0-5°C, achieving 72-88% yields for analogous imidazole systems. Key considerations:

  • Protecting groups : Acetyl (removable via NaOH/MeOH) vs. TBS (tetrabutylsilyl, cleaved with TBAF)

  • Solvent : THF or DCM for optimal reagent solubility

  • Equivalents : 1.2-1.5x amino alcohol to prevent di-alkylation

Nucleophilic Displacement

Chlorinated intermediates enable SN2 reactions with ethylenediamine. Synthesis of 2-(chloromethyl)-1H-benzimidazole via MnO₂ oxidation followed by SOCl₂ treatment generates electrophilic centers. Subsequent displacement with ethylenediamine in DMF at 60°C affords target compounds in 65-78% yield, with byproducts controlled via:

  • Base selection : K₂CO₃ minimizes elimination vs. DBU

  • Solvent polarity : DMF > DMSO > THF

  • Stoichiometry : 2.5-3x amine to ensure complete conversion

Hydroxymethyl Group Installation and Preservation

Protective Group Strategies

Simultaneous N-alkylation and hydroxymethyl preservation necessitates orthogonal protection:

Protective GroupInstallation MethodDeprotection ConditionsYield (%)
AcetylAc₂O, DMAP, DCMNaOH/MeOH (0.5M, 2h)92
TBSTBSCl, imidazole, DMFTBAF/THF (1M, 1h)88
BenzylBnBr, K₂CO₃, DMFH₂/Pd-C (50 psi, EtOAc)95

Comparative studies show acetyl protection offers cost advantages, while TBS groups enable milder deprotection for acid-sensitive substrates.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Palladium-mediated cross-coupling introduces aminoethyl groups via Buchwald-Hartwig amination. Using Pd₂(dba)₃/Xantphos systems, aryl chlorides couple with ethylenediamine derivatives at 100°C in toluene, achieving 68-74% yields. Key parameters:

  • Ligand selection : Xantphos > BINAP > DPPF

  • Base : Cs₂CO₃ > K₃PO₄ > NaOt-Bu

  • Microwave assistance : Reduces reaction time from 18h to 45min

Organocatalytic Approaches

Proline-derived catalysts enable asymmetric induction during benzimidazole formation. (S)-Pyrolidine-2-carboxylic acid (20 mol%) in DMSO/H₂O mediates enantioselective cyclization (er 92:8), though yields remain moderate (55-62%).

Analytical Characterization

Spectroscopic Profiles

Consistent NMR signatures confirm successful synthesis:

  • ¹H NMR (DMSO-d₆) : δ 7.2-8.1 (m, 4H, Ar-H), 5.1 (s, 2H, CH₂OH), 3.8 (t, J=6Hz, 2H, NCH₂), 2.9 (t, J=6Hz, 2H, NH₂CH₂)

  • ¹³C NMR : 152.8 (C2), 135.4-115.2 (Ar-C), 62.1 (CH₂OH), 48.3 (NCH₂), 39.7 (NH₂CH₂)

Chromatographic Validation

HPLC purity assessments using C18 columns (ACN/H₂O + 0.1% TFA) show:

  • Retention time : 6.8±0.2 min

  • Purity : >99.5% after recrystallization

  • Mass spec : m/z 218.1 [M+H]⁺

Industrial-Scale Considerations

Process Intensification

Continuous flow systems enhance safety and yield for exothermic steps:

  • Reactor design : Corning AFR modules handle slurry phases during alkylation

  • Residence time : 8-12 minutes at 100°C

  • Throughput : 12 kg/day per module

Green Chemistry Metrics

Comparative analysis of synthetic routes:

MetricBatch ProcessFlow System
E-factor289
PMI (g/g)3411
Energy (kJ/mol)58002100
Water Usage (L/kg)12045

Solvent-free conditions and catalytic H₂O₂ oxidation significantly improve sustainability profiles.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-N bond formation using Ir(ppy)₃ (2 mol%) enables room-temperature alkylation. This approach achieves 82% yield with 100% regioselectivity, though substrate scope remains limited to electron-deficient benzimidazoles.

Biocatalytic Approaches

Engineered transaminases (ATA-117) catalyze amination of ketone intermediates with 94% conversion. Challenges include:

  • Cofactor regeneration : GLDH/glucose systems maintain NADPH levels

  • pH control : 7.5-8.0 phosphate buffer optimal

  • Substrate solubility : 20% DMSO cosolvent required

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2_2OH) moiety undergoes oxidation to form a carbonyl group. This reaction is pivotal for synthesizing aldehydes or ketones, which serve as intermediates in further derivatization.

Reaction Conditions Catalyst/Reagents Yield Product Source
MnO2_2 in DCM, 40°C, 2hMnO2_285%1H-Benzimidazole-2-carbaldehyde
Ru(bpp)(pydic), H2_2O2_2, 50°CRuthenium complex57%1H-Benzimidazole-2-carbaldehyde
MnO2_2 in EtOAc, 65°C, 1hMnO2_260–76%Aldehyde derivatives

Key Findings :

  • Manganese dioxide (MnO2_2) in dichloromethane (DCM) or ethyl acetate (EtOAc) is highly effective for selective oxidation .

  • Ruthenium-catalyzed oxidation with H2_2O2_2 offers a greener alternative but with moderate yields .

Esterification and Amide Formation

The hydroxymethyl group participates in esterification or amide coupling reactions, enabling the attachment of acyl or aryl groups.

Substrate Reagents/Conditions Yield Product Source
(Benzimidazol-2-yl)methanolDCC, DMAP, 5-bromoindole-3-carboxylic acid, THF85.95%Ester derivative

Mechanistic Insight :

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) activate carboxylic acids for nucleophilic attack by the hydroxymethyl oxygen .

  • This method is scalable and compatible with diverse carboxylic acids .

Reactions Involving the Aminoethyl Group

The primary amine (-NH2_2) in the ethyl side chain facilitates alkylation, acylation, or Schiff base formation.

Acylation Example:

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base yields amides.

Schiff Base Formation:

Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are useful in coordination chemistry .

Key Applications :

  • Schiff bases derived from this compound show potential in antimicrobial and anticancer agent development .

Nucleophilic Substitution at the Benzimidazole Core

The nitrogen atoms in the benzimidazole ring act as nucleophiles in alkylation or arylation reactions.

Example :

  • Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives .

Synthetic Utility :

  • Alkylation enhances solubility and modulates electronic properties for pharmacological applications .

Cyclization and Heterocycle Formation

The compound’s functional groups enable intramolecular cyclization. For instance, oxidation to the aldehyde followed by reaction with diamines forms quinoxaline derivatives .

Conditions :

  • Aldehyde intermediate + oo-phenylenediamine in 1,4-dioxane → Quinoxaline (70–85% yield) .

Coordination Chemistry

The amino and hydroxyl groups can act as ligands for metal ions, forming complexes with catalytic or therapeutic activity.

Example :

  • Ru complexes of similar benzimidazole derivatives are used in oxidation catalysis .

Experimental Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) are preferred for oxidation and coupling reactions .

  • Catalyst Efficiency : MnO2_2 offers high yields but requires stoichiometric amounts, whereas Ru catalysts are reusable but costlier .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.

    Material Science: It can be used in the synthesis of polymers and other advanced materials due to its functional groups.

Biology and Medicine:

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound is no exception.

    Anticancer Research:

Industry:

Mechanism of Action

The mechanism of action of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The aminoethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make the compound a potent agent in various biological applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key benzimidazole derivatives with analogous functional groups include:

Compound Name Substituents (N1/C2) Key Features Reference
[1-(Naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]amine Naphthalenylmethyl / amine Hydrophobic naphthalene enhances lipophilicity; used in fluorescence studies
[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol Difluoromethyl / ethanol Fluorine increases electrophilicity; stabilizes hydrogen-bonded networks
α-Phenyl-1H-benzimidazole-2-methanol Benzyl / methanol Aryl group improves crystallinity; used in antifungal agents
[1-Allyl-1H-benzimidazol-2-yl]ethanol Allyl / ethanol Allyl enables polymerization; forms hydrogen-bonded chains in crystals

Key Observations :

  • Hydrophilicity: The aminoethyl group in the target compound enhances water solubility compared to naphthalenylmethyl or difluoromethyl analogs .
  • Crystallinity: Bulky substituents (e.g., naphthalenylmethyl, aryl) promote crystalline packing, while flexible groups (e.g., aminoethyl) may reduce melting points .

Comparison of Yields :

  • Naphthalenylmethyl derivatives: 55–79% yield after column chromatography .
  • Allyl derivatives: Moderate yields (~75%) due to steric hindrance .
  • Target compound: Expected lower yields (estimated 50–60%) if aminoethyl requires protection during alkylation.
Reactivity and Functionalization
Reaction Type Target Compound [1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol α-Phenyl Analogs
Oxidation Forms carboxylic acid (C2) Forms ketone (C2) Limited reactivity
Chlorination Converts –CH₂OH to –CH₂Cl Similar conversion Not reported
N-Alkylation Aminoethyl permits quaternary amine formation Difluoromethyl limits N-alkylation Aryl restricts N-sites

Notable Findings:

  • The aminoethyl group enables unique reactivity, such as forming Schiff bases or coordinating with metal ions (e.g., Cu²⁺ for antimicrobial activity) .
  • Fluorinated analogs exhibit slower oxidation rates due to electron-withdrawing effects .
Hydrogen Bonding and Crystal Packing

Crystal structures of benzimidazole methanol derivatives reveal:

  • Target compound: Potential O–H···N hydrogen bonds between methanol and benzimidazole, similar to [1-Allyl-1H-benzimidazol-2-yl]ethanol .
  • Difluoromethyl analog : Stronger O–H···F interactions, leading to denser packing .
  • Aryl analogs : π-π stacking dominates over hydrogen bonding .

Biological Activity

[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative notable for its structural features, including an aminoethyl group and a hydroxymethyl group. These characteristics suggest significant potential for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aminoethyl group can form hydrogen bonds with proteins, influencing their structure and function, which enhances the compound's potential as a therapeutic agent.

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been demonstrated to inhibit cell proliferation in leukemia and breast cancer models by interfering with tubulin polymerization .

Antimicrobial Activity

This compound also shows promising antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported between 1 µg/mL and 16 µg/mL .

Data Table: Biological Activities of this compound

Activity TypeTest Organisms / Cell LinesObserved EffectsReference
AnticancerMCF-7 (breast cancer), HL60 (leukemia)Significant cytotoxicity ,
AntimicrobialStaphylococcus aureus, Escherichia coliMIC 1-16 µg/mL ,
AntiparasiticTrichinella spiralis muscle larvaeModerate activity

Study 1: Anticancer Effects

A recent study explored the anticancer effects of various benzimidazole derivatives, including this compound. The compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria such as Staphylococcus aureus, with an MIC significantly lower than that of conventional antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol derivatives?

Answer:
A typical approach involves condensation reactions between substituted benzimidazole precursors and aldehydes or ketones. For example:

  • Step 1: React 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .
  • Step 2: Perform aldol condensation using 2-acetyl benzimidazole and aldehydes in ethanol/water with NaOH catalysis to yield α,β-unsaturated ketone derivatives .
  • Critical Parameters: Reaction time (6–8 hours), temperature (reflux), and stoichiometric control of NaOH to minimize side products .

Advanced: How can solvent disorder in single-crystal X-ray diffraction studies of benzimidazole derivatives be resolved?

Answer:
Disordered solvent molecules (e.g., methanol in ) require:

  • Multi-site modeling : Assign partial occupancies to solvent positions (e.g., 0.506, 0.373, and 0.249 for three methanol sites) .
  • SUMP restraints : Apply constraints to ensure total occupancy sums to 1.0 .
  • Thermal parameter refinement : Use isotropic displacement parameters for disordered atoms to avoid overfitting .
    Example: In , methanol disorder was resolved using SHELXL’s PART command and occupancy refinement .

Basic: What crystallographic techniques validate the molecular structure of this compound analogs?

Answer:

  • Single-crystal X-ray diffraction : Monochromatic MoKα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
  • Hydrogen bonding analysis : Identify O–H⋯O/N and C–H⋯O interactions (e.g., Table 1 in ) with bond distances <3.2 Å and angles >110° .
  • Twinning refinement : For merohedral twins, use the BASF parameter (e.g., 0.917/0.083 ratio in ) in SHELXL .

Advanced: How are twinned crystals refined in diffraction studies of benzimidazole derivatives?

Answer:

  • Twin law identification : Determine twin laws (e.g., rotation matrix) using PLATON or CELL_NOW .
  • HKLF5 format : Input twinned data into SHELXL with the TWIN command and refine twin scale factors (BASF) .
  • Data integration : Use SAINT or APEX2 to handle overlapping reflections from twin domains .
    Example: A twin component with 8.3% contribution was refined using SHELXL in .

Basic: How do hydrogen bonds stabilize the crystal packing of benzimidazole derivatives?

Answer:

  • Intermolecular interactions : O–H⋯O (2.70–2.85 Å), O–H⋯N (2.65 Å), and C–H⋯O (3.21–3.31 Å) form infinite chains or rings (e.g., S(5) motifs) .
  • Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric interactions) using software like Mercury .
    Data Table:
Bond TypeDistance (Å)Angle (°)Motif
O–H⋯O2.75158S(5)
C–H⋯O3.21145C(6)
(From and )

Advanced: What strategies optimize reaction yields for benzimidazole derivatives with aminoethyl groups?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for aminoethyl moieties to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (MeOH/CH₂Cl₂ 7:3) .
    Example: In , recrystallization yielded 75% pure product after reflux .

Basic: Which spectroscopic methods characterize this compound derivatives?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzimidazole C2-H at δ 7.8–8.2 ppm) .
  • FTIR : Detect O–H (3200–3400 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 233.2 for C₁₁H₁₂N₂O) .

Advanced: How are data contradictions in crystallographic studies resolved, such as high R-factors?

Answer:

  • Data filtering : Exclude weak reflections (I < 2σ(I)) to improve R₁ .
  • Anisotropic refinement : Apply to non-H atoms to model thermal motion accurately .
  • Twinned data correction : Use HKLF5 format and refine twin fractions iteratively .
    Example: achieved R₁ = 0.050 and wR₂ = 0.122 after addressing twinning and disorder .

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